3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Tyrosinase inhibition Bioisosterism SAR

This 1,2,4-oxadiazole-pyridine building block features a regiospecific meta-bromophenyl substitution, providing a unique steric and electronic profile that is non-interchangeable with para-bromo or 1,3,4-oxadiazole isomers. The meta-bromophenyl group is a versatile handle for cross-coupling derivatization, enabling SAR exploration for dual kinase inhibition. Secure this research-grade scaffold for your next assay to ensure scientific validity and avoid SAR divergence.

Molecular Formula C13H8BrN3O
Molecular Weight 302.13 g/mol
Cat. No. B5780242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Molecular FormulaC13H8BrN3O
Molecular Weight302.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3
InChIInChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H
InChIKeyGWAJPCSPGNVNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[5-(3-Bromophenyl)-1,2,4-Oxadiazol-3-yl]Pyridine: A Regioisomerically Distinct Heteroaryl 1,2,4-Oxadiazole Scaffold for Targeted Biological Probe Development


3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 370852-46-3) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at the 5-position and a pyridin-3-yl moiety at the 3-position . The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities due to its hydrogen bond acceptor capacity and metabolic stability [1]. The compound's regiospecific substitution pattern—meta-bromophenyl and 3-pyridyl—distinguishes it from more commonly reported para-bromophenyl and 4-pyridyl analogs, potentially conferring unique conformational and electronic properties relevant to target engagement.

Why Generic Substitution Fails: Regioisomeric and Core-Specific Differentiation of 3-[5-(3-Bromophenyl)-1,2,4-Oxadiazol-3-yl]Pyridine from 1,3,4-Oxadiazole and Para-Substituted Analogs


In-class substitution of oxadiazole-containing probes is scientifically untenable due to profound structure-activity relationship (SAR) divergence. The 1,2,4-oxadiazole core exhibits distinct hydrogen-bonding patterns and metabolic profiles compared to the isomeric 1,3,4-oxadiazole [1]. Furthermore, the meta-bromophenyl substitution on the 1,2,4-oxadiazole of the target compound creates a unique vector of electron density and steric bulk compared to the para-bromophenyl regioisomer, which is critical for target binding. Studies on tyrosinase inhibition demonstrate that a para-bromophenyl-1,3,4-oxadiazole (compound 3e) achieves an IC50 of 2.18 μM, whereas other regioisomers in the same series show markedly reduced potency, underscoring the non-interchangeability of closely related oxadiazole derivatives [2]. This compound's specific 3-pyridyl attachment further distinguishes it from 2-pyridyl or 4-pyridyl analogs that have shown disparate antibacterial and kinase inhibition profiles [3]. Therefore, substituting this precise scaffold with a generic 'oxadiazole-pyridine' alternative would invalidate any SAR-driven research campaign or procurement specification.

Quantitative Differentiation Guide: 3-[5-(3-Bromophenyl)-1,2,4-Oxadiazol-3-yl]Pyridine vs. Closest Analogs and In-Class Alternatives


Core Isomerism and Bioisosteric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Tyrosinase Inhibition

The 1,2,4-oxadiazole core exhibits distinct pharmacological properties compared to its isomeric 1,3,4-oxadiazole counterpart. In a controlled tyrosinase inhibition assay, the para-bromophenyl 1,3,4-oxadiazole analog 3e (3′-[5-(4′-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine) demonstrated an IC50 of 2.18 μM against mushroom tyrosinase, representing a 1.7-fold improvement over the standard inhibitor L-mimosine (IC50 = 3.68 μM) [1]. However, the 1,2,4-oxadiazole regioisomer of this compound was not tested in this series, and SAR analysis within the 1,3,4-oxadiazole library revealed that the position of the pyridine attachment (2-, 3-, or 4-pyridyl) critically modulates potency. This class-level inference suggests that the target compound's 1,2,4-oxadiazole core, combined with its specific 3-pyridyl and meta-bromophenyl substitution, will yield a distinct inhibition profile compared to both 1,3,4-oxadiazole analogs and other pyridyl regioisomers [1].

Tyrosinase inhibition Bioisosterism SAR

Regioisomeric Divergence in Antibacterial Potency: Pyridyl Position Effects in 1,2,4-Oxadiazole Pyridinium Salts

The antibacterial activity of 1,2,4-oxadiazoles is highly sensitive to the position of pyridyl substitution. In a study of mono- and bi-cationic pyridinium 1,2,4-oxadiazoles, compound 22, featuring a mono-alkylated bi-pyridyl-1,2,4-oxadiazole core, exhibited an MIC of 2 µg/mL against S. aureus, which was considerably better than its bis-alkylated derivatives (30a,b) [1]. While the target compound is not a pyridinium salt, its 3-pyridyl substitution pattern on the 1,2,4-oxadiazole ring represents a distinct electronic and steric environment compared to 2-pyridyl or 4-pyridyl analogs. The SAR from the pyridinium series indicates that even minor alterations in the pyridine attachment site profoundly impact antimicrobial potency, making the target compound a unique and non-substitutable entry for antibacterial SAR exploration [1].

Antibacterial MIC Pyridinium salts

Kinase Inhibition Selectivity: 1,2,4-Oxadiazole-Pyridine Hybrids as Dual EGFR/BRAFV600E Inhibitors

Recent studies on heteroaryl pyridine-linked 1,2,4-oxadiazoles have identified potent dual EGFR/BRAFV600E inhibitors. Compounds 20c and 21c in this series exhibited EGFR IC50 values of 71 nM and 64 nM, respectively, surpassing the reference drug erlotinib (IC50 = 80 nM). They also inhibited BRAFV600E with IC50 values of 49 nM and 41 nM [1]. Although the target compound was not part of this specific screen, its structural features—a 1,2,4-oxadiazole core linked to a pyridine and a bromophenyl moiety—align it with this promising pharmacophore class. Notably, the substitution pattern on the phenyl ring (e.g., halogen position) is a known modulator of kinase selectivity [1]. The meta-bromophenyl group of the target compound is therefore a critical differentiator from para-substituted or unsubstituted analogs, which may exhibit altered binding to the ATP pocket of EGFR or BRAF.

Kinase inhibition EGFR BRAFV600E Anticancer

Physicochemical and Synthetic Accessibility: Meta-Bromophenyl vs. Para-Bromophenyl Regioisomers

The meta-bromophenyl substitution of the target compound (CAS 370852-46-3) confers distinct physicochemical properties compared to its para-bromophenyl regioisomer (CAS 5905-75-9). Both compounds share the same molecular formula (C13H8BrN3O) and molecular weight (302.13 g/mol) . However, the meta-substitution alters the dipole moment and steric profile, which can influence solubility, metabolic stability, and target binding. A rapid synthetic method for di-1,2,4-oxadiazole pyridyl compounds has been reported, suggesting that the target compound is accessible via established cyclization routes using 3-bromobenzohydrazide and pyridine-3-carboxylic acid derivatives [1]. This synthetic tractability, combined with its unique regioisomeric identity, makes it a valuable scaffold for library synthesis and SAR expansion.

Synthetic accessibility Physicochemical properties Regioisomerism

High-Value Application Scenarios for 3-[5-(3-Bromophenyl)-1,2,4-Oxadiazol-3-yl]Pyridine in Academic and Industrial Research


Kinase Inhibitor Probe Development and SAR Expansion

Utilize this compound as a key intermediate or lead-like scaffold for synthesizing novel dual EGFR/BRAFV600E inhibitors. The 1,2,4-oxadiazole-pyridine core has demonstrated nanomolar potency against these kinases [1]. The meta-bromophenyl group serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to explore structure-activity relationships around the phenyl ring, aiming to optimize selectivity and overcome resistance mechanisms.

Tyrosinase Inhibition Assay and Melanogenesis Research

Employ the compound in comparative enzymatic assays to delineate the SAR of oxadiazole regioisomers on tyrosinase activity. Given that a para-bromophenyl 1,3,4-oxadiazole analog achieved an IC50 of 2.18 μM [2], this 1,2,4-oxadiazole regioisomer can be used to assess the impact of core isomerism and bromine position on inhibition potency, contributing to the development of novel skin-lightening agents or anti-browning additives.

Antibacterial Lead Optimization via Regioisomeric Comparison

Use the compound as a non-cationic comparator in antibacterial susceptibility testing against Gram-positive and Gram-negative strains. The 3-pyridyl substitution pattern can be systematically compared to 2- and 4-pyridyl analogs to establish a robust SAR model, as seen in pyridinium 1,2,4-oxadiazole studies where pyridyl position critically influenced MIC values [3].

Quote Request

Request a Quote for 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.